molecular formula C11H15N3O B13480384 n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine

n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine

Cat. No.: B13480384
M. Wt: 205.26 g/mol
InChI Key: YLKQWRVCVRTRES-UHFFFAOYSA-N
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Description

N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a chemical compound with the molecular formula C10H13N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring.

    Alkylation: The final step involves the alkylation of the benzimidazole derivative with an appropriate alkyl halide to introduce the ethanamine side chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ethanamine side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the ethanamine side chain.

Scientific Research Applications

N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.

    Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.

    Agriculture: The compound may be used in the synthesis of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
  • 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
  • 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine

Uniqueness

N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethanamine side chain. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in medicinal chemistry, biology, and material science.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C11H15N3O/c1-3-12-7-11-13-9-5-4-8(15-2)6-10(9)14-11/h4-6,12H,3,7H2,1-2H3,(H,13,14)

InChI Key

YLKQWRVCVRTRES-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

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